

Spectroscopic Profile of 4-Amino-2-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: 4-Amino-2-hydroxypyridine

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Introduction: The Structural Elucidation of a Versatile Heterocycle

4-Amino-2-hydroxypyridine, also known by its tautomeric name 4-aminopyridin-2(1H)-one and as the cytosine analog 3-deazacytosine, is a heterocyclic compound of significant interest in medicinal chemistry and drug development.^{[1][2]} Its structural similarity to nucleobases makes it a valuable scaffold for the synthesis of novel therapeutic agents, particularly in antiviral and antitumor research.^[2] Accurate and comprehensive characterization of this molecule is paramount for its application in synthetic chemistry and for understanding its biological activity. This technical guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that define the structure and purity of **4-Amino-2-hydroxypyridine**.

The molecule exists in a tautomeric equilibrium between the hydroxy-pyridine and the pyridone forms, with the latter generally being the predominant tautomer in solution and the solid state. This guide will focus on the spectroscopic data of the more stable 4-aminopyridin-2(1H)-one tautomer.

Chemical Identifiers:

- CAS Number: 38767-72-5^{[1][3]}
- Molecular Formula: C₅H₆N₂O^{[1][3]}

- Molecular Weight: 110.11 g/mol [\[1\]](#)
- Synonyms: 4-Amino-2-pyridone, 3-Deazacytosine[\[1\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment of each nucleus. For **4-Amino-2-hydroxypyridine**, both ^1H and ^{13}C NMR are essential for confirming the connectivity and electronic nature of the pyridine ring and its substituents.

Causality in NMR Sample Preparation and Analysis

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR spectra. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's resonances. The selection of a specific deuterated solvent, such as dimethyl sulfoxide- d_6 (DMSO- d_6) or methanol- d_4 (CD_3OD), can influence the chemical shifts of exchangeable protons (e.g., $-\text{NH}_2$ and $-\text{OH}/-\text{NH}$) due to hydrogen bonding interactions. High-field NMR spectrometers (e.g., 400 MHz or higher) are employed to achieve better signal dispersion and resolution, which is crucial for unambiguous peak assignment, especially in complex spin systems.

^1H NMR (Proton NMR) Data

The ^1H NMR spectrum of **4-Amino-2-hydroxypyridine** is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amino group. The chemical shifts (δ) are influenced by the electron-donating amino group and the electron-withdrawing nature of the pyridone ring.

Experimental Protocol: ^1H NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Amino-2-hydroxypyridine** in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6).
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

- Acquisition Parameters:
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
 - Employ a relaxation delay of 1-5 seconds to ensure full relaxation of the protons.
- Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Table 1: Predicted ^1H NMR Spectral Data for **4-Amino-2-hydroxypyridine**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	5.2 - 5.4	d	~2-3
H-5	5.8 - 6.0	dd	~7-8, ~2-3
H-6	7.0 - 7.2	d	~7-8
-NH ₂	6.0 - 7.0	br s	-
-NH (ring)	10.0 - 11.0	br s	-

Note: Predicted data is based on typical chemical shifts for similar structures. Actual experimental values may vary.

^{13}C NMR (Carbon NMR) Data

The ^{13}C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyridine ring are indicative of their electronic environment.

Experimental Protocol: ^{13}C NMR Spectroscopy

- Sample Preparation: Use the same sample prepared for ^1H NMR, ensuring a sufficient concentration for ^{13}C detection.
- Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- Acquisition Parameters:
 - Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-180 ppm).
 - A larger number of scans is typically required compared to ^1H NMR to achieve a good signal-to-noise ratio.
- Processing: Process the data similarly to the ^1H NMR spectrum, referencing it to the solvent's carbon signals.

Table 2: Predicted ^{13}C NMR Spectral Data for **4-Amino-2-hydroxypyridine**

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-2 (C=O)	165 - 175
C-3	90 - 100
C-4 (-NH ₂)	150 - 160
C-5	95 - 105
C-6	135 - 145

Note: Predicted data is based on typical chemical shifts for similar structures. Actual experimental values may vary.

Caption: Structure of 4-aminopyridin-2(1H)-one with atom numbering.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Interpreting the IR Spectrum

The IR spectrum of **4-Amino-2-hydroxypyridine** will exhibit characteristic absorption bands corresponding to the N-H bonds of the amino group and the ring amide, the C=O bond of the pyridone, and the C=C and C-N bonds of the aromatic ring. The presence of a strong carbonyl absorption is a key indicator of the pyridone tautomer.

Experimental Protocol: FTIR Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a thin disk.
- **Instrumentation:** Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Collect the spectrum over the mid-infrared range (typically 4000-400 cm^{-1}).
- **Processing:** The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Table 3: Key IR Absorption Bands for **4-Amino-2-hydroxypyridine**

Wavenumber (cm^{-1})	Vibration Type	Functional Group
3400 - 3100	N-H stretching (asym & sym)	Amine (-NH ₂) & Amide (-NH)
~1650	C=O stretching (strong)	Amide (Pyridone)
1600 - 1450	C=C and C=N stretching	Aromatic Ring
~1200	C-N stretching	Amine/Amide

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Understanding the Mass Spectrum

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M^+) and various fragment ions. The molecular ion peak will correspond to the molecular weight of **4-Amino-2-hydroxypyridine** (110.11 g/mol). The fragmentation pattern provides clues about the molecule's structure.

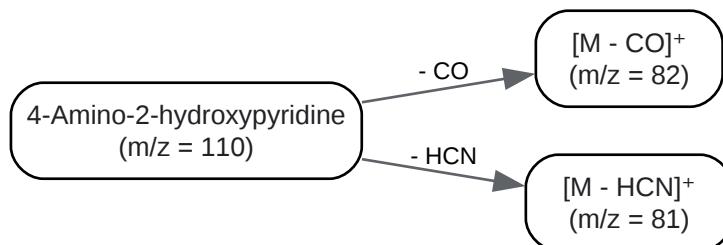
Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample can be introduced directly into the ion source via a solid probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
- **Ionization:** Electron Ionization (EI) is a common method for generating ions.
- **Analysis:** The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
- **Detection:** The abundance of each ion is measured, and a mass spectrum is generated.

Table 4: Expected Mass Spectrometry Data for **4-Amino-2-hydroxypyridine**

m/z Value	Interpretation
110	Molecular Ion $[M]^+$
82	$[M - CO]^+$, loss of carbon monoxide
81	$[M - HCN]^+$, loss of hydrogen cyanide
55	Further fragmentation

Note: The fragmentation pattern is predictive and can be influenced by the ionization method and energy.



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Caption: A simplified potential fragmentation pathway for **4-Amino-2-hydroxypyridine** in mass spectrometry.

Conclusion: A Foundation for Further Research

The spectroscopic data presented in this guide—NMR, IR, and Mass Spectrometry—provide a comprehensive and self-validating framework for the identification and characterization of **4-Amino-2-hydroxypyridine**. For researchers in drug discovery and medicinal chemistry, a thorough understanding of this data is the first critical step in utilizing this versatile scaffold for the synthesis of novel and potentially life-saving compounds. The protocols and interpretations provided herein serve as a robust reference for ensuring the quality and identity of this important chemical entity.

References

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